Cas no 1076-98-8 (1,4-Benzenedicarbothioicacid)

1,4-Benzenedicarbothioicacid structure
1,4-Benzenedicarbothioicacid structure
Product Name:1,4-Benzenedicarbothioicacid
CAS No:1076-98-8
MF:C8H6O2S2
MW:198.262039661407
CID:198113
PubChem ID:70644
Update Time:2025-04-19

1,4-Benzenedicarbothioicacid Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarbothioicacid
    • benzene-1,4-dicarbothioic S-acid
    • DITHIOL TEREPHTHALIC ACID
    • DITHIOTEREPHTHALIC ACID
    • 1,4-Dithioterephthalic acid
    • 1,4-Dithio-terephthalsaeure
    • Dithioloterephthalic acid
    • Dithiolterephthalsaeure
    • dithioterephtalic acid
    • EINECS 214-069-1
    • Terephthalic acid,1,4-dithio
    • 1,4-dithio-terephthalicaci
    • 1,4-Benzenebiscarbothioic acid
    • Benzene-1,4-biscarbothioic acid
    • 1,4-Benzenebis(carbothioic acid)
    • Benzene-1,4-bis(thiocarboxylic acid)
    • Terephthalic acid,4-dithio-
    • NSC 38771
    • UNII-1G6FKY7GIP
    • Benzene-1,4-bis(carbothioicO,O-acid)
    • DITHIOTEREPHTHALICACID
    • SCHEMBL1178638
    • AKOS006272039
    • NS00023474
    • 1,4-Benzenedicarbothioic acid
    • Dithiolterephthalic acid
    • NSC-38771
    • 4-09-00-03338 (Beilstein Handbook Reference)
    • Terephthalic acid, 1,4-dithio-
    • 1076-98-8
    • Benzene-1,4-bis(carbothioic O,O-acid)
    • DTXSID3061475
    • BRN 0776254
    • 1G6FKY7GIP
    • benzene-1,4-bis(carbothioic) S,S-acid
    • NSC38771
    • Inchi: 1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12)
    • InChI Key: ZMOOAVPSGXARRF-UHFFFAOYSA-N
    • SMILES: SC(C1C=CC(C(=O)S)=CC=1)=O

Computed Properties

  • Exact Mass: 197.98100
  • Monoisotopic Mass: 197.981
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 36.1A^2

Experimental Properties

  • Density: 1.4729 (rough estimate)
  • Melting Point: Not available
  • Boiling Point: 305.59°C (rough estimate)
  • Flash Point: 174.9ºC
  • Refractive Index: 1.5200 (estimate)
  • PSA: 111.74000
  • LogP: 1.82660
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1,4-Benzenedicarbothioicacid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,4-Benzenedicarbothioicacid Related Literature

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd